

# An In-depth Technical Guide to *tert*-butoxytrimethylsilane: Nomenclature, Properties, and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert*-Butoxytrimethylsilane

Cat. No.: B079100

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This technical guide provides a comprehensive overview of ***tert*-butoxytrimethylsilane**, a versatile organosilicon compound. It covers its various synonyms and nomenclature systems, details its key physicochemical properties, and outlines a common synthetic route with a detailed experimental protocol. This document is intended to be a valuable resource for professionals in research, chemical development, and drug discovery who utilize or are interested in the applications of silyl ethers.

## Nomenclature and Synonyms

***tert*-butoxytrimethylsilane** is known by a variety of names, reflecting different nomenclature systems and common laboratory usage. A comprehensive list of these synonyms is provided below to aid in its identification across various literature and commercial sources.

Table 1: Synonyms and Alternative Nomenclature for ***tert*-butoxytrimethylsilane**

Nomenclature Type	Name
Common Name	tert-butoxytrimethylsilane
t-Butoxytrimethylsilane	
tert-Butyl trimethylsilyl ether	
Systematic Name (IUPAC)	(1,1-Dimethylethoxy)trimethylsilane
trimethyl-[(2-methylpropan-2-yl)oxy]silane	
2-Methyl-2-(trimethylsilyloxy)propane	
Other Names	Trimethyl(tert-butyloxy)silane
Trimethyl-tert-butoxysilane	
Silane, (1,1-dimethylethoxy)trimethyl-	
CAS Registry Number	13058-24-7

## Physicochemical Properties

A summary of the key physical and chemical properties of **tert-butoxytrimethylsilane** is presented in the following table. These data are essential for its safe handling, application in chemical reactions, and for analytical purposes.

Table 2: Physicochemical Data of **tert-butoxytrimethylsilane**

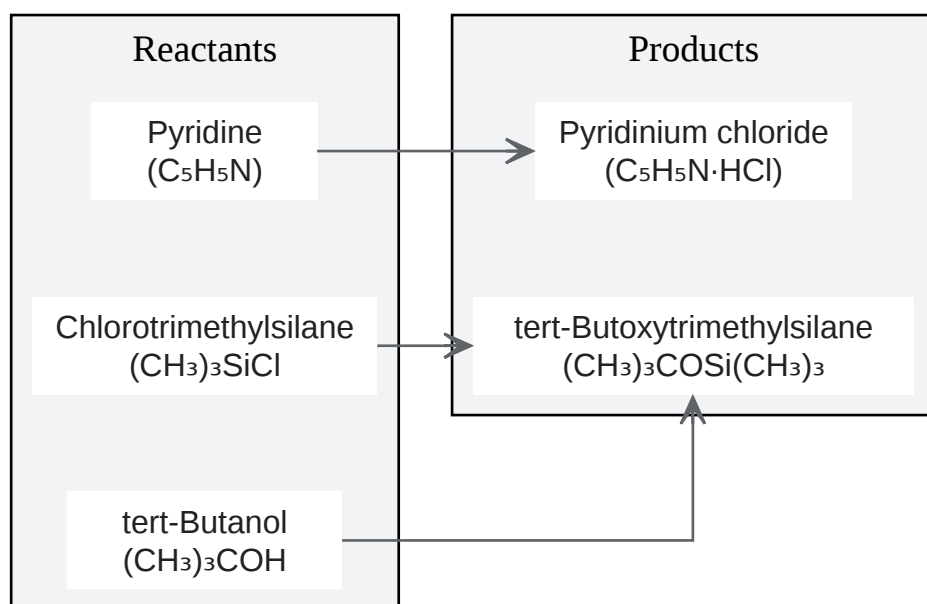
Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>18</sub> OSi	
Molecular Weight	146.30 g/mol	[1]
Appearance	Colorless liquid	
Boiling Point	104 °C	
Melting Point	-91 °C	
Density	0.761 g/cm <sup>3</sup> at 25 °C	
Refractive Index	1.3913 at 20 °C	
Flash Point	14 °C	

## Synthesis

The most common and straightforward method for the preparation of **tert-butoxytrimethylsilane** is the silylation of tert-butanol with a suitable silylating agent, such as chlorotrimethylsilane, in the presence of a base to neutralize the hydrochloric acid byproduct. While a specific, detailed protocol published in a peer-reviewed journal for this exact transformation can be elusive, the following procedure is based on established general methods for the formation of silyl ethers from tertiary alcohols.

## General Reaction Scheme

The reaction proceeds via a nucleophilic substitution at the silicon center of chlorotrimethylsilane by the oxygen atom of tert-butanol. A hindered, non-nucleophilic base like pyridine or a tertiary amine is typically used to scavenge the HCl generated.



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Synthetic pathway for **tert-butoxytrimethylsilane**.

## Experimental Protocol: Synthesis of **tert-butoxytrimethylsilane**

This protocol describes the synthesis of **tert-butoxytrimethylsilane** from tert-butanol and chlorotrimethylsilane using pyridine as the base and solvent.

Materials:

- tert-Butanol (1.0 equivalent)
- Chlorotrimethylsilane (1.1 equivalents)
- Pyridine (anhydrous, 2.0 equivalents)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate

Equipment:

- Round-bottom flask with a magnetic stir bar
- Reflux condenser
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add tert-butanol and anhydrous pyridine.
- Cool the mixture in an ice bath.
- Add chlorotrimethylsilane dropwise from the dropping funnel to the stirred solution over a period of 30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether.
- Filter the mixture to remove the pyridinium hydrochloride precipitate.
- Transfer the filtrate to a separatory funnel and wash sequentially with cold, saturated aqueous sodium bicarbonate solution (to remove any remaining acid and pyridine) and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
- Purify the crude product by fractional distillation under atmospheric pressure to yield pure **tert-butoxytrimethylsilane**.

## Spectroscopic Data

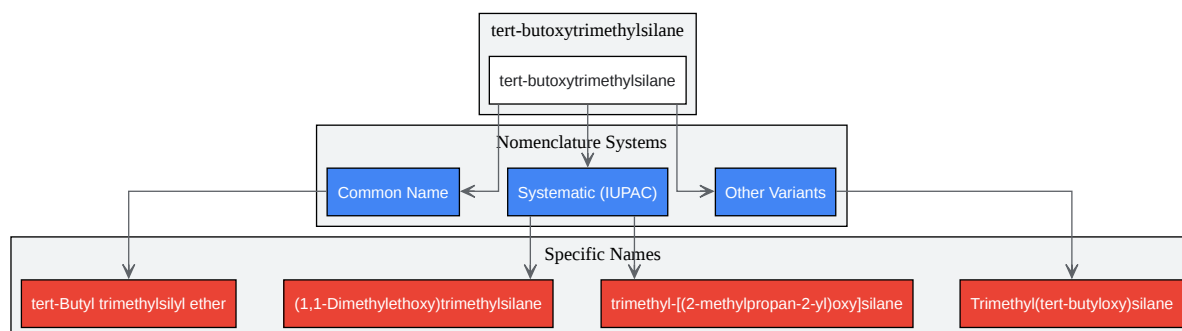
The structural confirmation of **tert-butoxytrimethylsilane** is typically achieved through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for **tert-butoxytrimethylsilane**

Technique	Data
<sup>1</sup> H NMR	δ (ppm): ~1.25 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> ), ~0.1 (s, 9H, Si(CH <sub>3</sub> ) <sub>3</sub> )
<sup>13</sup> C NMR	δ (ppm): ~72 (C(CH <sub>3</sub> ) <sub>3</sub> ), ~32 (C(CH <sub>3</sub> ) <sub>3</sub> ), ~0 (Si(CH <sub>3</sub> ) <sub>3</sub> )
IR (Infrared)	Key peaks (cm <sup>-1</sup> ): ~2970 (C-H stretch), ~1250 (Si-CH <sub>3</sub> bend), ~1060 (Si-O-C stretch)
Mass Spec (MS)	m/z: 131 [M-CH <sub>3</sub> ] <sup>+</sup> , 73 [(CH <sub>3</sub> ) <sub>3</sub> Si] <sup>+</sup>

## Logical Relationships in Nomenclature

The various names for **tert-butoxytrimethylsilane** can be categorized based on their derivation, as illustrated in the following diagram.



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Classification of nomenclature for **tert-butoxytrimethylsilane**.

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## References

- 1. rsc.org [rsc.org]
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Address: 3281 E Guasti Rd

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